4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one
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Overview
Description
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with methoxy and methoxymethyl groups
Preparation Methods
The synthesis of 4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-methoxy-5-nitropyrimidine with ethanolic hydrazine hydrate at low temperatures to form 4-hydrazino-5-nitropyrimidine, which is then converted to 3-amino-4-nitropyrazole . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Methoxy-5-(methoxymethyl)-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
4-Methoxy-5-nitropyrimidine: A precursor in the synthesis of the compound.
3-Amino-4-nitropyrazole: A product formed from the reduction of 4-methoxy-5-nitropyrimidine.
2-Methoxy-4-methylphenol: Another compound with a methoxy group, but with different chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-methoxy-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C6H10N2O3/c1-10-3-4-5(11-2)6(9)8-7-4/h3H2,1-2H3,(H2,7,8,9) |
InChI Key |
RLJFBSVPBVWAMB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=O)NN1)OC |
Origin of Product |
United States |
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